molecular formula C12H18N2OS B2634645 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide CAS No. 445232-08-6

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2634645
CAS No.: 445232-08-6
M. Wt: 238.35
InChI Key: OCHVUIYGDNVFCO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C12H18N2OS . It has an average mass of 238.349 Da and a monoisotopic mass of 238.113983 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to a propanamide moiety, which is further substituted with a 5-methyl-1,3-thiazol-2-yl group . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography.

Scientific Research Applications

Urease Inhibition and Cytotoxicity Assessment

A study focusing on novel bi-heterocyclic propanamides revealed their promising activity against urease, an enzyme involved in various biological processes including pathogenesis of certain bacteria. These compounds, including structures related to 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, showed significant urease inhibitory potential. Additionally, their cytotoxic behavior was evaluated, indicating these compounds are less cytotoxic agents. This suggests their potential for therapeutic applications requiring urease inhibition without severe cytotoxic effects (Abbasi et al., 2020).

Antimicrobial and Cytotoxic Activities

Another study synthesized and evaluated thiazole derivatives, including those structurally similar to this compound, for antimicrobial activity. Certain compounds displayed high antibacterial activity, and their cytotoxicity was also tested against various human cancer cell lines. This highlights their potential as antimicrobial and anticancer agents, offering insights into the development of new therapeutic agents (Dawbaa et al., 2021).

Metal Complex Formation

Research into the complexes of palladium(II) chloride with ligands related to this compound demonstrated the formation of structurally distinct complexes. These studies contribute to the understanding of metal-ligand interactions and their applications in catalysis and material science, showcasing the versatility of thiazolylpropanamides in forming complexes with transition metals (Palombo et al., 2019).

Psychotropic, Anti-inflammatory, and Cytotoxic Evaluation

Compounds incorporating the thiazol-2-yl moiety have been synthesized and characterized for their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds, including those structurally related to this compound, have shown to possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. This research opens avenues for the development of new drugs with psychotropic and anti-inflammatory properties (Zablotskaya et al., 2013).

Properties

IUPAC Name

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-8-13-12(16-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHVUIYGDNVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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